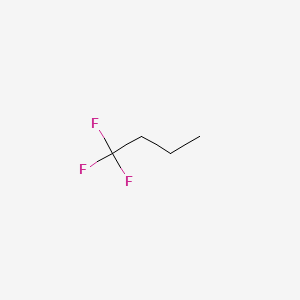

1,1,1-Trifluorobutane

Vue d'ensemble

Description

1,1,1-Trifluorobutane is a chemical compound with the formula C4H7F3. It has a molecular weight of 112.0936 .

Molecular Structure Analysis

The molecular structure of this compound consists of a butane molecule where three hydrogen atoms are replaced by fluorine atoms .Physical and Chemical Properties Analysis

This compound has a molecular weight of 112.0936 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Regioselective Synthesis of Fluorinated Derivatives

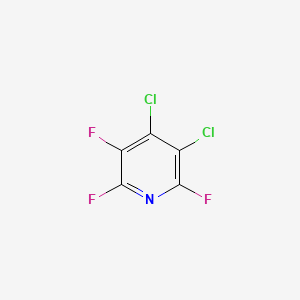

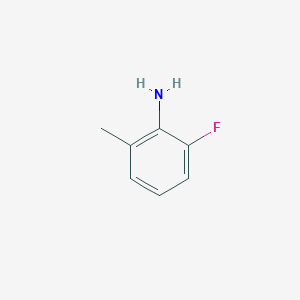

1,1,1-Trifluoropentane-2,4-dione, a derivative closely related to 1,1,1-Trifluorobutane, has been used in the regioselective synthesis of fluorinated pyrazole derivatives. These compounds are produced by reacting trifluoromethyl-1,3-diketones with per(poly)fluorophenylhydrazines, leading to N-per(poly)fluorophenyl-5-methyl(or thien-2-yl)-3-trifluoromethylpyrazoles. Such fluorinated derivatives have potential applications in pharmaceuticals and agrochemicals due to their unique biological activities (Liping Song & Shizheng Zhu, 2001).

Catalytic Systems for Alkylation

Trifluoroethanol has been used as a promoter in the alkylation of isobutane and butene, catalyzed by triflic acid. This catalytic system demonstrates high selectivity and efficiency, producing high-octane number gasoline components with the ability to be recycled multiple times without significant loss of activity. The research highlights the importance of fluorinated compounds in developing more efficient and sustainable chemical processes (Hailing Ren et al., 2012).

Synthesis and Copolymerization of Fluorinated Monomers

The copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, has been studied for the development of fluorinated polymers. These materials have applications in various industrial sectors due to their unique properties, including high thermal stability and resistance to solvents and acids (J. Guiot et al., 2005).

Phase Equilibria of Refrigerant Mixtures

Research on the phase equilibria of refrigerant mixtures involving trifluoromethane and isobutane has provided valuable data for the design of more efficient and environmentally friendly refrigeration systems. These studies contribute to the ongoing search for chlorofluorocarbon (CFC) alternatives in cooling technologies (J. Lim et al., 2000).

Spectroscopic Fluorescent Probes

A carbazole derivative based on a trifluorobutane framework has been evaluated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This application demonstrates the potential of fluorinated compounds in developing sensitive and specific probes for monitoring chemical reactions (J. Ortyl et al., 2014).

Safety and Hazards

While specific safety and hazard information for 1,1,1-Trifluorobutane was not found, it’s important to note that similar compounds, such as 3-Iodo-1,1,1-trifluoropropane, are flammable and form explosive mixtures with air . Therefore, it’s advisable to handle this compound with care, avoiding contamination with oxidizing agents and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1,1,1-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3/c1-2-3-4(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPULCXZDDSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561153 | |

| Record name | 1,1,1-Trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-34-4 | |

| Record name | 1,1,1-Trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

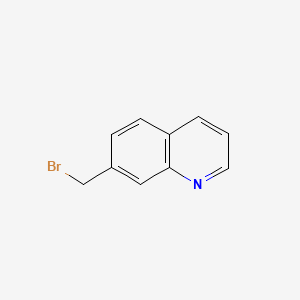

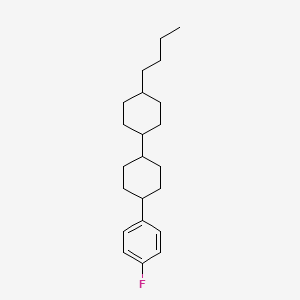

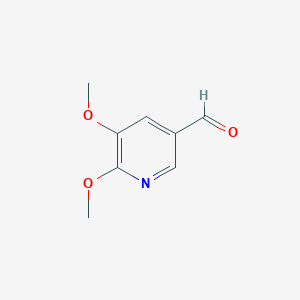

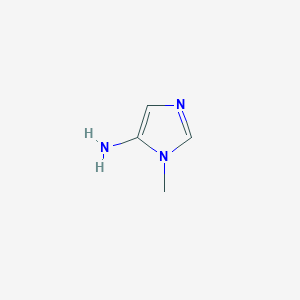

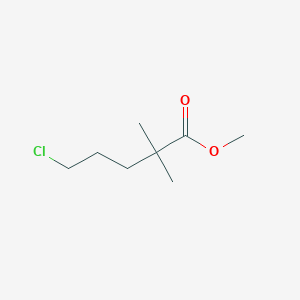

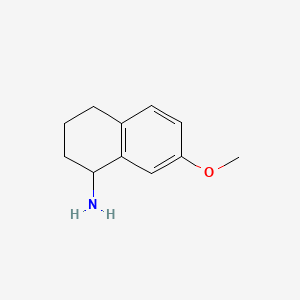

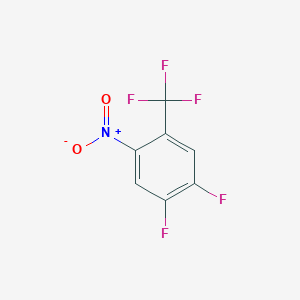

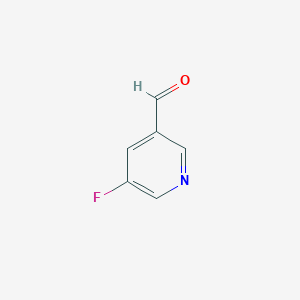

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)